molecular formula C13H14O B1588573 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one CAS No. 202667-44-5

2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one

Cat. No. B1588573
M. Wt: 186.25 g/mol
InChI Key: HUGFGAJICGDGBY-UHFFFAOYSA-N
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Description

2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one, also known as MTI-101, is a synthetic compound that has been studied for its potential therapeutic applications in various fields of medicine.

Scientific Research Applications

  • Chemical Synthesis and Biochemical Applications :

    • A study highlighted the synthesis of 2'-O-Methyloligoribonucleotides, demonstrating their resistance to degradation by RNA or DNA specific nucleases. This synthesis has important applications in biochemical purification and electron microscopy of RNA-protein complexes (Sproat et al., 1989).
  • Biomass-Derived Solvent Applications :

    • Research on 2-Methyl-tetrahydrofuran (2-MeTHF), a compound derived from renewable resources, revealed its potential as an environmentally friendly solvent in synthesis, including applications in organometallics, organocatalysis, and biotransformations (Pace et al., 2012).
  • Photovoltaic Response in Solar Cells :

    • A study on Indacenodithienothiophene (IDTT)-based electron acceptors found that they are crucial for high power conversion efficiencies in bulk heterojunction polymer solar cells. The study systematically investigated the influence of end-group fluorination on photovoltaic performance (Aldrich et al., 2019).
  • Photoreactions in Synthetic Organic Chemistry :

    • Research on 2-(alkoxymethyl)-5-methyl-alpha-chloroacetophenones provided insights into the photoreactions yielding 3-alkoxy-6-methylindan-1-ones. This study suggested potential uses in synthetic organic chemistry due to the selectivity of these photoreactions (Plíštil et al., 2006).
  • Organometallic Chemistry and Catalysis :

    • A study on chiral Pt(II)/Pd(II) pincer complexes, which are synthesized from a related compound, highlighted their applications in catalytic asymmetric aldol and silylcyanation reactions (Yoon et al., 2006).

properties

IUPAC Name

2-methyl-3,5,6,7-tetrahydro-2H-s-indacen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c1-8-5-11-6-9-3-2-4-10(9)7-12(11)13(8)14/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGFGAJICGDGBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1=O)C=C3CCCC3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449602
Record name 2-Methyl-3,5,6,7-tetrahydro-s-indacen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one

CAS RN

202667-44-5
Record name 3,5,6,7-Tetrahydro-2-methyl-s-indacen-1(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202667-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3,5,6,7-tetrahydro-s-indacen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name s-Indacen-1(2H)-one, 3,5,6,7-tetrahydro-2-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.565
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methacryloyl chloride (50 ml, 0.5 mol) was added to suspension of 133.5 r AlCl3 (1 mol) in 500 ml CH2Cl2 at −78° C., stirred 20 min. Then indane (59 g, 0.5 mol) was added at the same temperature, allowed to warm to room temperature and then was stirred overnight. Next day the mixture obtained was poured carefully into mixture of ice (1000 g) and HCl (200 ml). The organic phase was separated, washed by water, 5% NaHCO3, and dried over MgSO4. Solvent was evaporated and residue was distilled in vacuum given 77.6 of product (83%), b.p. 118-120° C./0.5 torr.
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
133.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
59 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1000 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

50.71 g (377 mmol) of anhydrous aluminum trichloride were slowly added at 0° C. to a mixture of 19.3 g (163 mmol) of indane and 38.3 g of 2-bromoisobutyryl bromide in 500 ml of methylene chloride over a period of 30 minutes. The reaction mixture became dark red. The suspension was stirred at room temperature for 17 hours and subsequently poured onto 200 g of ice. The phases were separated. The organic phase was washed once with 200 ml of 1 normal hydrochloric acid, twice with 200 ml each time of saturated sodium hydrogencarbonate solution and twice with 200 ml each time of water. The organic phase was dried over anhydrous sodium sulfate and filtered. Removal of the solvent under reduced pressure gave 30 g (99% yield) of the compound (1a) as reddish brown oil. According to GC-MS, the content of (1a) in the oil was 99%.
Quantity
50.71 g
Type
reactant
Reaction Step One
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
38.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two
Yield
99%

Synthesis routes and methods III

Procedure details

Methacryloyl chloride (50 ml, 0.5 mol) was added to a suspension of 133.5 g (1 mol) AlCl3 in 500 ml CH2Cl2 at −78° C. and stirred for 20 min. Then 59 g (0.5 mol) indane was added at the same temperature. The mixture was allowed to warm to room temperature and then was stirred overnight. Next day the mixture obtained was poured carefully into a mixture of ice (1000 g) and HCl (200 ml). The organic phase was separated, washed with water and 5% NaHCO3, and dried over MgSO4. Solvent was evaporated and residue was distilled in vacuum giving 77.6 g of product (83%), b.p. 118-120° C./0.5 torr.
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
133.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
59 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1000 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one
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Reactant of Route 6
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